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1-(2-
Compound Name:

(Dimethylamino)phenyl)ethanone
CAS No.: 10336-55-7

Cat. No.: B084727

Get Quote

Executive Summary

1-(2-(Dimethylamino)phenyl)ethanone (also known as 2'-Dimethylaminoacetophenone) is a
specialized aromatic ketone primarily utilized as a mechanistic probe and synthetic
intermediate in organic chemistry and drug discovery. Unlike its unmethylated analog 2-
Aminoacetophenone (2-AA)—a potent quorum-sensing signaling molecule in Pseudomonas
aeruginosa—the dimethyl derivative lacks hydrogen bond donor capability and exhibits
significant steric twisting.

This guide compares the target compound against two critical related compounds to elucidate
its unique position in Structure-Activity Relationship (SAR) studies:

» 2-Aminoacetophenone (2-AA): The bioactive biological standard.

e 1-(4-(Dimethylamino)phenyl)ethanone: The para-substituted isomer (photoactive).
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Chemical Profile & Structural Logic

The bioactivity differences between these compounds are dictated by ortho-effects, specifically
intramolecular hydrogen bonding and steric inhibition of resonance.

Comparative Structural Analysis

Target: 1-(2- Analog 1: 2- Analog 2: 1-(4-
Feature (Dimethylamino)phe  Aminoacetophenone  (Dimethylamino)phe
nyl)ethanone (2-AA) nyl)ethanone
Ortho-substituted Ortho-substituted Para-substituted
Structure
(Steric bulk) (Planar) (Conjugated)
_ Intramolecular
H-Bonding None (Acceptor only) Intermolecular only
(NH---O=C)
Twisted (Phenyl-
_ Planar (Locked by H- Planar (Resonance
Conformation Carbonyl

deconjugation)

bond)

stabilized)

Key Bioactivity

SAR Probe /

Metabolic Precursor

Quorum Sensing

Agonist

Photoinitiator / Dye

Intermediate

LogP (Calc)

~2.3 (More lipophilic)

~1.6

~2.0

Mechanistic Insight: The Ortho-Effect

In 2-AA, the amino group forms a strong intramolecular hydrogen bond with the carbonyl

oxygen. This "locks" the molecule in a planar conformation, allowing it to fit specific bacterial

receptors (e.g., PgsR in P. aeruginosa). In the Target Compound, the two methyl groups on the

nitrogen create severe steric clash with the carbonyl group. This forces the carbonyl group to

rotate out of the plane of the benzene ring, breaking conjugation and preventing the "planar

lock.” Consequently, this compound often acts as a null-binder or antagonist in biological

assays designed for 2-AA.

Bioactivity & Pharmacological Applications
A. Quorum Sensing (QS) Modulation
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» Context:Pseudomonas aeruginosa uses 2-AA to promote chronic infection phenotypes and
dampen host immune responses.

o Target Activity: 1-(2-(Dimethylamino)phenyl)ethanone is used in SAR studies to prove the
necessity of the NH protons for receptor binding.

o Observation: Methylation of the amine typically abolishes agonist activity, confirming that
the receptor requires a hydrogen bond donor.

o Application: Researchers use this compound to map the hydrophobic pocket size of the
PgsR receptor. If the receptor accommodates the dimethyl group but no activation occurs,
it confirms the electronic requirement over the steric one.

B. Metabolic Stability & Toxicology

o Metabolism: The N,N-dimethyl group is susceptible to oxidative N-demethylation by
Cytochrome P450 enzymes.

o Pathway: NMe:2

NHMe

NH:z (Bioactive 2-AA).

o Toxicity: Unlike the para-isomer (which can form reactive quinone methides), the ortho-
isomer's twisted structure often alters its metabolic activation, potentially reducing direct
genotoxicity compared to planar analogs.

C. Synthetic Utility (Drug Precursors)

The compound serves as a "blocked" precursor. It cannot undergo the standard Friedlander
synthesis (for quinolines) because it lacks the primary amine required to form the Schiff base
intermediate.

o Use Case: It is used to synthesize N-methylated indoles or specialized heterocycles via
radical cyclization or transition-metal-catalyzed C-H activation where a free NH2 group would
poison the catalyst.
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Experimental Protocols
Protocol A: Comparative Quorum Sensing Inhibition
Assay

Objective: To determine if the target compound acts as an agonist or antagonist of the PqsR
receptor compared to 2-AA.

Bacterial Strain:P. aeruginosa PA14 (wild type) and a pgsA- mutant (cannot produce
endogenous quinolones).

Reporter System: Use a pgsA-lux promoter fusion plasmid. Luminescence correlates with
PgsR activation.

Preparation:
o Dissolve 1-(2-(Dimethylamino)phenyl)ethanone in DMSO (100 mM stock).

o Dissolve 2-Aminoacetophenone in DMSO (Positive Control).

Assay Workflow:

o Inoculate pgsA- mutant in LB media.

o Add test compound at graded concentrations (1 pM — 100 puM).
o Agonist Mode: Measure Luminescence/OD600 after 8 hours.

o Antagonist Mode: Add 10 puM of 2-AA (native ligand) + Test Compound. Measure reduction
in Luminescence.

o Expected Result: The target compound should show minimal luminescence in Agonist Mode
(due to lack of H-bond donor) but may show inhibition in Antagonist Mode if it occupies the
binding pocket sterically.

Protocol B: Synthesis of Indole Derivative (Madelung-
Type Variation)
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Since the standard Madelung requires an amide, this compound is often used in modified
organometallic syntheses.

e Reagents: 1-(2-(Dimethylamino)phenyl)ethanone, LDA (Lithium Diisopropylamide), DMF.
» Reaction:

o Cool THF solution of the ketone to -78°C.

o Add LDA (1.1 equiv) to generate the enolate.

o Trapping with electrophiles or oxidative cyclization (using Cu(ll)) can yield 1-methylindole
derivatives via demethylation/cyclization cascades, though direct cyclization is difficult
without N-demethylation first.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the divergence in reactivity and bioactivity based on the
substitution pattern.
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Caption: Functional divergence of aminoacetophenone isomers. The target compound (Blue)
acts as a metabolic precursor or receptor probe, whereas the unmethylated analog (Green) is
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the active biological signal.

Data Summary Table

1-(2- 2- 1-(4-
Property (Dimethylamino)ph  Aminoacetophenon (Dimethylamino)ph
enyl)ethanone e enyl)ethanone
CAS Number 10336-55-7 551-93-9 2124-31-4
Molecular Weight 163.22 g/mol 135.16 g/mol 163.22 g/mol
) Yellowish QOil / Low ) ) )
Physical State ) ) Yellow Oil / Crystal White/Cream Solid
melting solid
Boiling Point ~260°C 250-252°C 308°C
pKa (Conjugate Acid) ~2.5 (Weak base) ~2.2 ~5.0 (More basic)
Primary Hazard Irritant (Skin/Eye) Irritant / Bioactive Acute Tox (Oral)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 1-[2-(dimethylamino)phenyl]ethanone | CymitQuimica [cymitquimica.com]

e 2. 1-phenyl-ethanone | Sigma-Aldrich [sigmaaldrich.com]

e To cite this document: BenchChem. [Comparative Guide: 1-(2-
(Dimethylamino)phenyl)ethanone Bioactivity & Application]. BenchChem, [2026]. [Online

PDF]. Available at: [https://www.benchchem.com/product/b084727/docs#comparative-guide-
1-2-dimethylamino-phenyl-ethanone-bioactivity-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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